molecular formula C4H2F2N2 B1329852 2,6-Difluoropyrazine CAS No. 33873-09-5

2,6-Difluoropyrazine

Cat. No. B1329852
CAS RN: 33873-09-5
M. Wt: 116.07 g/mol
InChI Key: KOAIURKUZGRJMM-UHFFFAOYSA-N
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Description

2,6-Difluoropyrazine is a chemical compound with the molecular formula C4H2F2N2 . It has a molecular weight of 116.07 . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,6-Difluoropyrazine involves the reaction of 2,6-Dichloropyrazine with a fluorinating agent . More detailed synthetic routes and methods can be found in the literature .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoropyrazine consists of a pyrazine ring with two fluorine atoms attached at the 2 and 6 positions . The InChI code for the compound is 1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H .


Physical And Chemical Properties Analysis

2,6-Difluoropyrazine has a density of 1.376g/cm3 and a boiling point of 108.6ºC at 760 mmHg . The compound’s flash point is 19.5ºC . The exact mass of the compound is 116.01900 .

Scientific Research Applications

Synthesis of Pyrazolopyrimidines

2,6-Difluoropyrazine is utilized in synthesizing pyrazolopyrimidines, which are compounds of interest due to their potential antiviral properties, particularly against respiratory syncytial virus . This application is significant in the field of antiviral drug development.

Factor Xa Inhibitors

Another critical application is in the preparation of factor Xa inhibitors. These inhibitors are essential in developing anticoagulant medications, which are used to prevent blood clots . The 2,6-diphenoxypyridine derivatives of factor Xa inhibitors have been a focus of research for their therapeutic potential.

Organic Synthesis Intermediate

2,6-Difluoropyrazine serves as an intermediate in various organic synthesis processes. Its reactivity with different chemical groups makes it a versatile building block for constructing more complex molecules, which can have a range of applications in medicinal chemistry and materials science .

Fluorination Agent

Due to the presence of fluorine atoms, 2,6-Difluoropyrazine can act as a fluorinating agent in chemical reactions. The introduction of fluorine into organic compounds can significantly alter their physical, chemical, and biological properties, making this application valuable in pharmaceuticals and agrochemicals .

Ligand in Coordination Chemistry

In coordination chemistry, 2,6-Difluoropyrazine can function as a ligand, coordinating with metal ions to form complexes. These complexes can be studied for their catalytic properties or potential use in materials science, such as in the development of new types of sensors or electronic devices .

Polymer Chemistry

This compound may also find applications in polymer chemistry, where it could be used to introduce fluorinated segments into polymers. This could result in materials with enhanced properties, such as increased thermal stability or chemical resistance .

Agricultural Chemistry

In agricultural chemistry, derivatives of 2,6-Difluoropyrazine could be explored for their potential use as pesticides or herbicides. The introduction of fluorine atoms often leads to increased biological activity, which could make these compounds effective in plant protection strategies .

Photovoltaic Materials

Finally, 2,6-Difluoropyrazine might be used in the development of photovoltaic materials. Its electronic properties could contribute to the efficiency of solar cells by facilitating charge transfer processes or by acting as a component in the active layer of organic photovoltaic cells .

Safety and Hazards

The safety data sheet for 2,6-Difluoropyrazine indicates that it is intended for research and development use only, and not for medicinal or household use . Further safety and hazard information should be sought from the relevant material safety data sheets .

properties

IUPAC Name

2,6-difluoropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAIURKUZGRJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187506
Record name Pyrazine, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyrazine

CAS RN

33873-09-5
Record name Pyrazine, 2,6-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033873095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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